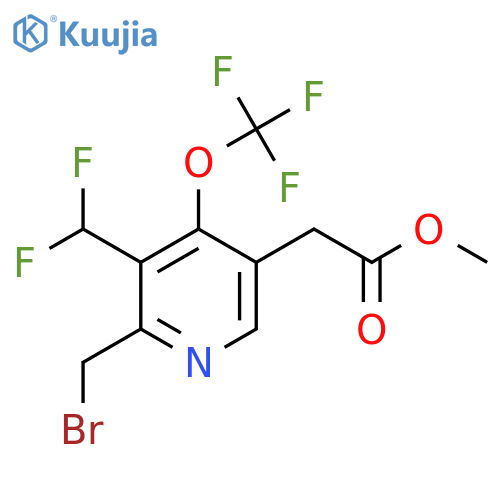

Cas no 1806758-09-7 (Methyl 2-(bromomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-5-acetate)

Methyl 2-(bromomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-5-acetate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-(bromomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-5-acetate

-

- インチ: 1S/C11H9BrF5NO3/c1-20-7(19)2-5-4-18-6(3-12)8(10(13)14)9(5)21-11(15,16)17/h4,10H,2-3H2,1H3

- InChIKey: DHALOKAXQSISJT-UHFFFAOYSA-N

- ほほえんだ: BrCC1C(C(F)F)=C(C(=CN=1)CC(=O)OC)OC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 9

- 重原子数: 21

- 回転可能化学結合数: 6

- 複雑さ: 355

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 48.4

Methyl 2-(bromomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-5-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029081146-1g |

Methyl 2-(bromomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-5-acetate |

1806758-09-7 | 97% | 1g |

$1,534.70 | 2022-03-31 |

Methyl 2-(bromomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-5-acetate 関連文献

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922

-

Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730

-

Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

-

Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118

-

Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

Methyl 2-(bromomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-5-acetateに関する追加情報

Methyl 2-(bromomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-5-acetate: A Comprehensive Overview

Methyl 2-(bromomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-5-acetate (CAS no. 1806758-09-7) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural features, presents a promising platform for the development of novel therapeutic agents. Its molecular architecture, featuring a pyridine core substituted with various functional groups, makes it a versatile intermediate in synthetic chemistry and a potential candidate for further exploration in drug discovery.

The compound's name is rich in chemical significance, with each substituent playing a critical role in its reactivity and potential applications. The bromomethyl group at the 2-position introduces a reactive site for further functionalization, enabling the synthesis of more complex molecules. The presence of the difluoromethyl group at the 3-position enhances the compound's metabolic stability and lipophilicity, which are crucial factors in drug design. Additionally, the trifluoromethoxy group at the 4-position contributes to electron-withdrawing effects, influencing the overall electronic properties of the molecule.

In recent years, there has been growing interest in fluorinated compounds due to their favorable pharmacokinetic properties. Fluorine atoms can modulate drug solubility, metabolic stability, and binding affinity to biological targets. The incorporation of multiple fluorine atoms, as seen in this compound, can lead to enhanced bioavailability and reduced susceptibility to degradation by metabolic enzymes. This makes Methyl 2-(bromomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-5-acetate an attractive scaffold for designing next-generation pharmaceuticals.

The pyridine core is another key feature of this compound, as pyridine derivatives are widely recognized for their biological activity across various therapeutic areas. Pyridines serve as privileged scaffolds in medicinal chemistry due to their ability to interact with biological targets such as enzymes and receptors. The specific substitution pattern of this compound suggests potential applications in the development of small-molecule inhibitors targeting neurological disorders, cardiovascular diseases, and infectious diseases.

Recent advancements in synthetic methodologies have enabled the efficient preparation of complex fluorinated pyridines. Techniques such as palladium-catalyzed cross-coupling reactions and metal-halogen exchange reactions have been instrumental in constructing the desired molecular framework. These methods allow for precise control over regioselectivity and stereochemistry, ensuring high yields and purity of the final product. The synthesis of Methyl 2-(bromomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-5-acetate exemplifies the sophistication of modern synthetic chemistry.

The pharmacological potential of this compound has not been fully explored but is an area of active research. Preclinical studies are being conducted to evaluate its efficacy and safety profile in various disease models. The combination of reactive sites for further derivatization and favorable physicochemical properties makes it a valuable building block for drug discovery programs. Researchers are particularly interested in exploring its interactions with enzymes involved in signal transduction pathways relevant to cancer and inflammation.

The role of computational chemistry in designing and optimizing fluorinated pyridines cannot be overstated. Molecular modeling techniques provide insights into the binding modes of these compounds with biological targets, helping to guide rational drug design. By leveraging computational tools, scientists can predict the most promising analogs for further experimental validation. This interdisciplinary approach accelerates the drug discovery process and increases the likelihood of identifying novel therapeutics.

In conclusion, Methyl 2-(bromomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-5-acetate represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential applications make it a compelling candidate for further research and development. As our understanding of fluorinated compounds continues to grow, so too will their role in addressing unmet medical needs worldwide.

1806758-09-7 (Methyl 2-(bromomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-5-acetate) 関連製品

- 946302-29-0(N-(2-methoxyphenyl)-1-(2-methylphenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1805917-64-9(3-(Bromomethyl)-5-methoxy-4-(trifluoromethoxy)pyridine-2-carboxylic acid)

- 104801-93-6(2-Hexyl-3-hydroxy-5-(tetrahydro-2H-pyran-2-yl)oxy-hexadecanoic Acid)

- 1805572-45-5(2,6-Bis(trifluoromethyl)-4-cyanobenzyl bromide)

- 2379322-80-0(6-Isopropoxy-2-naphthoic acid)

- 2034618-20-5(1-(2-(Cyclopropylmethoxy)isonicotinoyl)piperidine-4-carboxamide)

- 1805316-60-2(Ethyl 5-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxylate)

- 872609-14-8(N-{2-(2-ethoxyphenyl)carbamoyl-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide)

- 24906-65-8(Benzenesulfonamide, N-dodecyl-2,4,6-trimethyl-)

- 161187-57-1(α-Glucosidase-IN-23)